2-Fluoro-6-hydroxybenzamide

Hydrogen Bond Donor Drug-likeness Permeability

Researchers seeking benzamide scaffolds with dual H-bond donor capacity for target engagement face limited structural options. 2-Fluoro-6-hydroxybenzamide (ortho-F/ortho-OH) provides: • 2 HBD (phenolic OH + amide) for bidentate metal chelation & kinase hinge binding • pKa ~7.37-more acidic than salicylamide for pH-dependent solubility control • TPSA ~63-64 Ų for tuned passive permeability • Core fragment for HCV NS5B polymerase inhibitors (optimized analogs IC₅₀ ~0.5 µM). Available 100 mg-5 g for early-stage SAR expansion.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 160748-95-8
Cat. No. B065572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-hydroxybenzamide
CAS160748-95-8
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)N)O
InChIInChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyDHNYGSKZXMZJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-hydroxybenzamide Overview


2-Fluoro-6-hydroxybenzamide (CAS 160748-95-8) is a small-molecule benzamide derivative (C₇H₆FNO₂, MW 155.13 g/mol) characterized by an ortho-fluoro substituent and an ortho-hydroxyl group on the benzene ring . This substitution pattern confers a distinct hydrogen-bonding and electronic profile that differentiates it from simple salicylamide (2-hydroxybenzamide) and 2,6-difluorobenzamide. The compound is supplied as a research-grade intermediate with verified purity and predicted physicochemical parameters (predicted pKa ~7.37, TPSA ~64.3 Ų, LogP 1.31–1.51) that inform its utility as a scaffold in medicinal chemistry and as a synthetic building block for more elaborate pharmacophores . Its commercial availability in manageable pack sizes (100 mg to 5 g) further supports procurement for early-stage discovery programs .

Why Analogs Cannot Substitute 2-Fluoro-6-hydroxybenzamide


Although salicylamide (2-hydroxybenzamide) and 2,6-difluorobenzamide share the benzamide core, their physicochemical signatures diverge sharply from those of 2-fluoro-6-hydroxybenzamide in ways that are critical for molecular recognition, pharmacokinetic behavior, and downstream derivatization. Salicylamide lacks the electron-withdrawing fluorine atom, resulting in a higher phenolic pKa (~8.2–8.4) and altered hydrogen-bond capacity [1]. 2,6-Difluorobenzamide, conversely, lacks the ortho-hydroxyl group entirely, reducing its hydrogen-bond donor (HBD) count to 1 and dropping its topological polar surface area (TPSA) to ~43–44 Ų compared with ~63–64 Ų for 2-fluoro-6-hydroxybenzamide . These differences cannot be compensated by simple formulation adjustments; they dictate distinct solubility, permeability, and target-engagement profiles. The quantitative evidence presented below demonstrates that 2-fluoro-6-hydroxybenzamide occupies a unique physicochemical space that is inaccessible to its closest structural analogs.

2-Fluoro-6-hydroxybenzamide: Differentiation Evidence


Dual HBD Capacity vs. 2,6-Difluorobenzamide

2-Fluoro-6-hydroxybenzamide possesses two hydrogen bond donors (the phenolic –OH and the amide –NH₂), whereas 2,6-difluorobenzamide has only one (the amide –NH₂) [1]. 2-Fluoro-6-methoxybenzamide also has only one HBD because the –OH is replaced by –OCH₃ [2]. The number of HBDs is a critical component of Lipinski's Rule of Five and influences intestinal absorption and blood–brain barrier penetration. The dual HBD profile of 2-fluoro-6-hydroxybenzamide may favor different target engagement modes compared with the mono-HBD analogs, an important consideration for library design.

Hydrogen Bond Donor Drug-likeness Permeability

Lower pKa vs. Salicylamide

The predicted phenolic pKa of 2-fluoro-6-hydroxybenzamide is 7.37 ± 0.10 , compared with a measured salicylamide pKa of ~8.2–8.4 [1]. This ~0.8–1.0 log unit increase in acidity is attributable to the electron-withdrawing ortho-fluoro substituent. At physiological pH (7.4), a larger fraction of 2-fluoro-6-hydroxybenzamide will exist in the ionized phenolate form relative to salicylamide, potentially affecting solubility, passive diffusion, and protein binding.

pKa Ionization state Bioavailability

Higher TPSA Than 2,6-Difluorobenzamide

2-Fluoro-6-hydroxybenzamide has a reported topological polar surface area (TPSA) of 63.3–64.3 Ų , compared with 43.1–44.1 Ų for 2,6-difluorobenzamide . An increase of approximately 20 Ų in TPSA is significant: it places the target compound above the commonly cited threshold of 60 Ų for good oral absorption, whereas the difluoro analog resides well below it. The –OH group is the primary contributor to this difference, and the TPSA is nearly identical to that of salicylamide (63.3 Ų) [1], confirming that the fluorine atom per se does not dominate polar surface contributions.

TPSA Cell permeability Oral bioavailability

Validated Purity and Supply Flexibility

Multiple independent suppliers, including Sigma-Aldrich and Fluorochem, list 2-fluoro-6-hydroxybenzamide at ≥98% purity . In contrast, 2-fluoro-6-methoxybenzamide is available from Thermo Scientific/Alfa Aesar at 98% purity as well [1], and 2,6-difluorobenzamide is offered by TCI at ≥97% . While purity levels are comparable, the combination of purity documentation, storage under nitrogen (Sigma-Aldrich), and availability in multiple incremental pack sizes (100 mg, 250 mg, 1 g, 5 g) from Fluorochem provides procurement flexibility and quality assurance that supports reproducible experimental outcomes.

Purity Reproducibility Procurement

2-Fluoro-6-hydroxybenzamide Applications


Dual HBD Pharmacophore Scaffold

When a medicinal chemistry program requires a benzamide scaffold with two hydrogen bond donors—one phenolic and one amide—for target engagement (e.g., bidentate metal chelation in metalloenzyme inhibitors or dual H-bonding in kinase hinge binding), 2-fluoro-6-hydroxybenzamide is the appropriate choice. Unlike 2,6-difluorobenzamide (1 HBD) or 2-fluoro-6-methoxybenzamide (1 HBD), the dual-donor capacity offers additional binding modalities [1]. The close structural analogy to the 2-oxy-6-fluoro-benzamide HCV NS5B polymerase inhibitor scaffold further supports its use as a core fragment in antiviral lead generation [2].

TPSA Fine-Tuning in Lead Optimization

For teams optimizing oral bioavailability within a benzamide series, 2-fluoro-6-hydroxybenzamide provides a TPSA of ~63–64 Ų, which is approximately 20 Ų higher than the 2,6-difluoro analog (~43–44 Ų) but equivalent to salicylamide [3]. This allows medicinal chemists to fine-tune passive permeability while maintaining the fluorine-mediated metabolic stability and electronic effects. The compound thus serves as a strategic entry point for balancing permeability with solubility in lead optimization campaigns .

Synthesis of Fluorinated Benzamide Probes

The ortho-fluoro/ortho-hydroxy arrangement makes 2-fluoro-6-hydroxybenzamide a versatile intermediate for constructing diverse probe molecules. The phenolic –OH can be selectively alkylated or acylated to generate 2-alkoxy-6-fluorobenzamide derivatives, while the amide can undergo further N-functionalization. This regiochemical pattern is consistent with intermediates used in the synthesis of HCV NS5B polymerase inhibitors (e.g., 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides), which achieved IC₅₀ values as low as 0.5 µM for optimized analogs [4]. Procurement in scalable pack sizes (100 mg to 5 g) supports both exploratory chemistry and initial SAR expansion .

pH-Dependent Solubility and Ionization Profiling

With a predicted phenolic pKa of ~7.37, 2-fluoro-6-hydroxybenzamide is approximately 0.8–1.0 log units more acidic than salicylamide (pKa ~8.2–8.4) . This makes it a valuable tool compound for investigating the impact of fluorine substitution on the ionization state and solubility of benzamide-containing drug candidates at physiologically relevant pH values. The distinct pKa shift can be exploited to study pH-dependent permeability, protein binding, and formulation behavior in pre-formulation development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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